molecular formula C6H12O3 B2809410 4-Methoxy-3-methylbutanoic acid CAS No. 100862-21-3

4-Methoxy-3-methylbutanoic acid

Cat. No.: B2809410
CAS No.: 100862-21-3
M. Wt: 132.159
InChI Key: IQJOSTZQDFYIJZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3-methylbutanoic acid can be achieved through a multi-step reaction process. One common method involves the use of thionyl chloride (SOCl2) at 40°C, followed by treatment with colloidal silver in methanol and saponification of the resulting methyl ester with boiling alcoholic potassium hydroxide (KOH) . This method ensures the formation of the desired compound with high purity.

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures consistent quality and yield. The compound is often produced in liquid form and stored at room temperature .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-methylbutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

4-Methoxy-3-methylbutanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methoxy-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The methoxy and methyl groups influence its reactivity and interactions with enzymes and other biomolecules. Detailed studies are required to fully elucidate its mechanism of action and potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Butanoic acid: Lacks the methoxy and methyl groups, resulting in different chemical properties.

    3-Methylbutanoic acid: Similar structure but without the methoxy group.

    4-Methoxybutanoic acid: Similar structure but without the methyl group

Uniqueness

4-Methoxy-3-methylbutanoic acid is unique due to the presence of both methoxy and methyl groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific applications where these functional groups are required .

Properties

IUPAC Name

4-methoxy-3-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-5(4-9-2)3-6(7)8/h5H,3-4H2,1-2H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQJOSTZQDFYIJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100862-21-3
Record name 4-methoxy-3-methylbutanoic acid
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